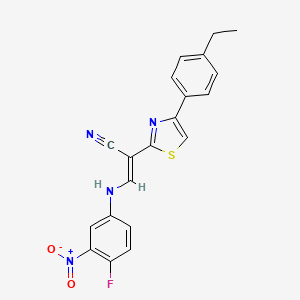

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and an aniline moiety bearing 4-fluoro and 3-nitro substituents (Figure 1). The acrylonitrile group (C≡N) contributes to electron-withdrawing properties, while the thiazole ring and aromatic substituents enhance π-conjugation, influencing reactivity and intermolecular interactions. The (E)-configuration at the double bond is critical for maintaining planarity and optimizing electronic delocalization .

Properties

IUPAC Name |

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-2-13-3-5-14(6-4-13)18-12-28-20(24-18)15(10-22)11-23-16-7-8-17(21)19(9-16)25(26)27/h3-9,11-12,23H,2H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHPZKSKIDDJKI-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile, a compound with the molecular formula C20H15FN4O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by:

- Molecular Weight : 394.42 g/mol

- Purity : Typically 95% .

Its structure includes a thiazole moiety linked to an acrylonitrile group, which is significant for its biological activity.

Antitumor Activity

Studies have indicated that thiazole derivatives exhibit notable antitumor properties. The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting that structural modifications similar to those in (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile could enhance cytotoxicity .

Table 1: Comparison of Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 |

| Compound B | A-431 | 1.98 |

| (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile | TBD |

The proposed mechanism of action for thiazole derivatives often involves the induction of apoptosis through reactive oxygen species (ROS) pathways. For example, related compounds have been shown to activate p38 MAPK signaling pathways leading to apoptosis in human leukemia cells . This suggests that (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile may exert similar effects.

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Research indicates that certain thiazole derivatives exhibit activity comparable to standard antibiotics against various bacterial strains . The presence of electron-donating groups on the phenyl ring enhances this activity, a feature that may be present in our compound.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

- Thiazole Ring : Essential for cytotoxic activity.

- Phenyl Substituents : Electron-donating groups increase potency.

- Acrylonitrile Group : Contributes to overall biological interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Cytotoxicity Studies : A study on thiazole derivatives revealed significant cytotoxic effects across multiple cancer cell lines, reinforcing the potential efficacy of related structures in cancer therapy .

- Apoptosis Mechanisms : Research indicated that thiazole derivatives can induce apoptosis through ROS-mediated pathways, which could be applicable to our compound as well .

- Antimicrobial Testing : Compounds with similar structures have shown promising antimicrobial activity against strains like Staphylococcus epidermidis, suggesting a broader application for (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as an anticancer agent . Thiazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways.

Biological Studies

In biological research, this compound is utilized to study interactions with macromolecules such as proteins and DNA. Understanding these interactions can provide insights into the mechanisms of drug action and the development of new therapeutic agents.

Chemical Biology

The compound serves as a probe in chemical biology to investigate cellular processes and signaling pathways. Its ability to inhibit specific enzymes or receptors makes it a valuable tool for elucidating biochemical mechanisms in living systems.

Industrial Applications

There is potential for the compound to be used in developing new materials with specific electronic or optical properties. The unique structure may allow for applications in organic electronics or photonic devices.

Recent studies indicate that (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile exhibits notable biological activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.61 ± 1.92 | Induction of apoptosis via ROS |

| Compound B | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 expression |

| This Compound | TBD | TBD | TBD |

Preliminary data suggest that it may act similarly to other thiazole derivatives, although specific IC50 values and mechanisms are still under investigation.

Case Studies

- Antitumor Activity : A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The exact role of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile in these effects is under ongoing research.

- Biochemical Interactions : Investigations into the interactions between this compound and DNA have revealed potential applications in targeting genetic material within cancer cells, offering a pathway for novel therapeutic strategies.

- Material Science Applications : Research on the use of this compound in organic electronics has shown promise in developing materials with enhanced conductivity and light-emitting properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Aromatic Moieties

Compound A : (E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Key Differences :

- Thiazole substituent : Phenyl (vs. 4-ethylphenyl in the target compound).

- Aniline substituents : 2-Fluoro-5-nitro (vs. 4-fluoro-3-nitro).

- The 4-fluoro-3-nitro substitution pattern on the aniline ring may alter hydrogen-bonding interactions and electronic effects compared to the 2-fluoro-5-nitro isomer. Nitro groups at meta positions (3-nitro) can destabilize aromatic rings, increasing electrophilicity .

Compound B : (E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

- Key Differences :

- Thiazole substituent : 4-Nitrophenyl (electron-withdrawing).

- Acrylonitrile substituent : 3,4-Dimethoxyphenyl (electron-donating).

- Implications: The 3,4-dimethoxyphenyl group in Compound B donates electron density via methoxy groups, contrasting with the electron-withdrawing 4-fluoro-3-nitroanilino group in the target compound. This difference may affect redox behavior and binding to biological targets (e.g., enzymes requiring electron-deficient substrates) .

Conformational and Crystallographic Comparisons

Compound C : (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile

- Structural Features :

- Intramolecular N–H⋯O hydrogen bonds forming a six-membered ring (resonance-assisted hydrogen bonding, RAHB).

- Sulfonyl and methylsulfanyl groups introduce polarizable sulfur atoms.

- Implications :

Isostructural Thiazole-Triazole Derivatives

- Structural Features :

- Two independent molecules in the asymmetric unit with planar conformations (except one fluorophenyl group oriented perpendicularly).

- Implications :

Electronic and Pharmacophoric Properties

Q & A

Q. What are the standard synthetic routes for synthesizing (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile?

The synthesis involves multi-step reactions:

Thiazole ring formation : React α-haloketone with thiourea under basic conditions (e.g., DMF, 80°C) to form the thiazole core .

Nitration : Introduce the nitro group on the phenyl ring using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

Amination : Couple 4-fluoro-3-nitroaniline to the acrylonitrile moiety via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) .

Acrylonitrile formation : Use a Knoevenagel condensation between an aldehyde and nitrile compound, catalyzed by piperidine .

Key Considerations : Monitor reaction progress via TLC/HPLC and optimize pH/temperature to favor the E-isomer .

Q. Which analytical techniques are critical for characterizing this compound?

Q. What functional groups dominate its reactivity?

- Acrylonitrile moiety : Participates in Michael additions or cycloadditions due to electron-deficient double bonds .

- Thiazole ring : Susceptible to electrophilic substitution at the 5-position (e.g., bromination) .

- Nitro group : Reducible to amine (e.g., H₂/Pd-C) for derivatization .

- Fluoro substituent : Enhances aromatic electrophilicity, directing further substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amination steps .

- Temperature control : Low temperatures (0–5°C) during nitration reduce byproducts .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiazole ring formation .

- Kinetic studies : Monitor reaction rates via in-situ FTIR to identify rate-limiting steps .

Q. What strategies ensure stereochemical control during synthesis?

Q. How can researchers identify biological targets for this compound?

- In vitro assays : Screen against kinase/enzyme libraries (e.g., EGFR, COX-2) to assess inhibition .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock) to predict binding affinities .

- SAR studies : Modify substituents (e.g., replace nitro with cyano) to correlate structure with activity .

Q. How should discrepancies in biological activity data be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.